6-methoxy-1-methyl-1,2,3,4-tetrahydroquinoline hydrochloride
CAS No.: 41873-59-0
Cat. No.: VC12009075
Molecular Formula: C11H16ClNO
Molecular Weight: 213.70 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 41873-59-0 |
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Molecular Formula | C11H16ClNO |
Molecular Weight | 213.70 g/mol |
IUPAC Name | 6-methoxy-1-methyl-3,4-dihydro-2H-quinoline;hydrochloride |
Standard InChI | InChI=1S/C11H15NO.ClH/c1-12-7-3-4-9-8-10(13-2)5-6-11(9)12;/h5-6,8H,3-4,7H2,1-2H3;1H |
Standard InChI Key | OVZPIHPKTBAZNE-UHFFFAOYSA-N |
SMILES | CN1CCCC2=C1C=CC(=C2)OC.Cl |
Canonical SMILES | CN1CCCC2=C1C=CC(=C2)OC.Cl |
Introduction
Chemical Identity and Structural Characteristics
Structural Analogues and Comparative Analysis
While direct data on this compound remains limited, its structural analogues provide insights:
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6-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline hydrobromide (CAS 1158469-53-4): Exhibits tubulin polymerization inhibition, suggesting potential anticancer properties.
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6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 57196-62-0): Demonstrates neuropharmacological activity, though its isoquinoline scaffold differs in ring saturation .
Synthetic Methodologies
Hydroaminoalkylation and Cyclization Strategies
A two-step protocol for tetrahydroquinolines, as described by Schmidt et al. (2020), involves:
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Regioselective hydroaminoalkylation of ortho-chlorostyrenes with secondary amines using a titanium-based catalyst.
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Intramolecular Buchwald–Hartwig amination to cyclize intermediates into the tetrahydroquinoline framework .
For 6-methoxy-1-methyl derivatives, substituting N-methylaniline in the hydroaminoalkylation step could introduce the 1-methyl group, followed by methoxylation at position 6.
Challenges in N-Methylation
Direct N-methylation of 1,2,3,4-tetrahydroquinoline precursors may compete with undesired C-methylation. Protective strategies, such as temporary boron shielding of the nitrogen, could improve selectivity .
Physicochemical Properties
Thermal Stability and Solubility
Based on analogues:
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Melting Point: Estimated 220–225°C (cf. 230–232.5°C for 6-methoxy-tetrahydroisoquinoline HCl) .
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Solubility: High aqueous solubility (>50 mg/mL) due to hydrochloride salt formation .
Spectroscopic Characteristics
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: Expected signals at δ 3.85 (OCH), δ 3.20 (N–CH), and δ 1.60–2.80 (tetrahydro ring protons).
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IR: Stretching vibrations at 2800 cm (N–CH) and 1250 cm (C–O–CH).
Pharmacological Applications
Neurological Activity
Tetrahydroquinoline derivatives modulate neurotransmitter systems. For example, 6-methoxy-tetrahydroisoquinoline HCl affects dopamine receptors, suggesting potential in treating Parkinson’s disease . The 1-methyl group may enhance blood-brain barrier permeability, a hypothesis requiring validation.
Analytical Characterization
Chromatographic Methods
Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) effectively separates tetrahydroquinoline derivatives . Detection at 254 nm provides sensitivity to 0.1 μg/mL.
Mass Spectrometry
ESI-MS: Predicted molecular ion at m/z 229.1 [M+H]. Fragmentation patterns include loss of HCl (Δ m/z 36.5) and methoxy group (Δ m/z 31).
Future Research Directions
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Synthetic Optimization: Developing enantioselective routes to access chiral 1-methyl derivatives.
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Target Identification: Screening against kinase and GPCR libraries to uncover novel mechanisms.
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Formulation Studies: Investigating prodrug strategies to enhance oral bioavailability.
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